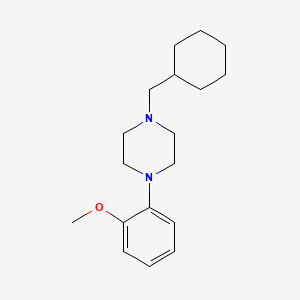
1-(cyclohexylmethyl)-4-(2-methoxyphenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Cyclohexylmethyl)-4-(2-methoxyphenyl)piperazine is a chemical compound that belongs to the class of piperazines. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound features a cyclohexylmethyl group and a 2-methoxyphenyl group attached to the piperazine ring, making it a unique and versatile molecule in various fields of research and industry.
Métodos De Preparación
The synthesis of 1-(cyclohexylmethyl)-4-(2-methoxyphenyl)piperazine can be achieved through several synthetic routes. One common method involves the reaction of cyclohexylmethylamine with 2-methoxyphenylpiperazine under specific conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by acids or bases to facilitate the formation of the desired product. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.
Análisis De Reacciones Químicas
1-(Cyclohexylmethyl)-4-(2-methoxyphenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups on the piperazine ring or the aromatic ring are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding hydrolysis products.
Aplicaciones Científicas De Investigación
1-(Cyclohexylmethyl)-4-(2-methoxyphenyl)piperazine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets such as enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(cyclohexylmethyl)-4-(2-methoxyphenyl)piperazine involves its interaction with molecular targets such as enzymes, receptors, and ion channels. The compound can modulate the activity of these targets, leading to various biological effects. The specific pathways and molecular targets involved depend on the context of its use and the specific biological system being studied.
Comparación Con Compuestos Similares
1-(Cyclohexylmethyl)-4-(2-methoxyphenyl)piperazine can be compared with other similar compounds, such as:
1-(2-Methoxyphenyl)piperazine: Lacks the cyclohexylmethyl group, which may result in different chemical and biological properties.
Cyclohexylmethylamine: Lacks the piperazine ring and the 2-methoxyphenyl group, leading to distinct reactivity and applications.
2-Methoxyphenyl isocyanate: Contains the 2-methoxyphenyl group but differs in its functional groups and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties that are valuable in various research and industrial applications.
Propiedades
IUPAC Name |
1-(cyclohexylmethyl)-4-(2-methoxyphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O/c1-21-18-10-6-5-9-17(18)20-13-11-19(12-14-20)15-16-7-3-2-4-8-16/h5-6,9-10,16H,2-4,7-8,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGZVUAJDWIUHIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
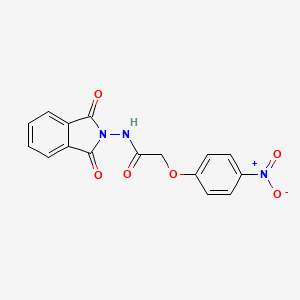
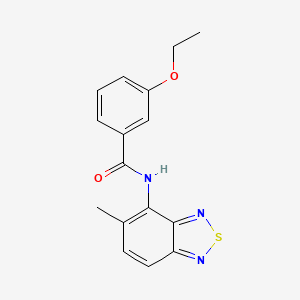
![N-[(E)-(6,7-dimethyl-3,4-dihydro-2H-naphthalen-1-ylidene)amino]pyridine-4-carboxamide](/img/structure/B5842187.png)
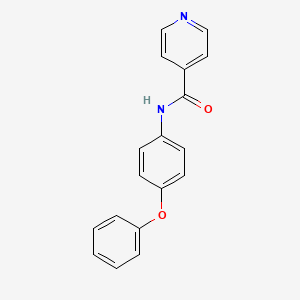
![4-[(2-ethylbutanoyl)amino]-N-isobutylbenzamide](/img/structure/B5842196.png)
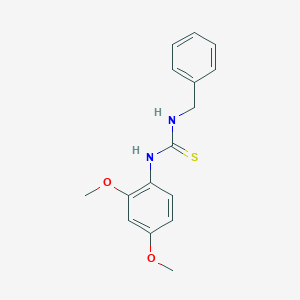
![N-(4-chlorophenyl)-N'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5842207.png)
![N-[(5-bromo-2-methoxyphenyl)methyl]-N-(cyclopropylmethyl)propan-1-amine](/img/structure/B5842223.png)
![4-[4-(3-Carboxypropanoylamino)anilino]-4-oxobutanoic acid](/img/structure/B5842226.png)
![ethyl 5-amino-1-[4-(ethoxycarbonyl)phenyl]-1H-pyrazole-4-carboxylate](/img/structure/B5842234.png)
![5-[(2-methoxyphenyl)amino]-4-(2-thienylcarbonyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5842237.png)

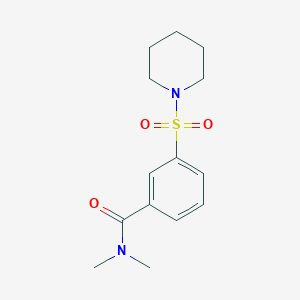
![1-(2-Chlorophenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5842251.png)
